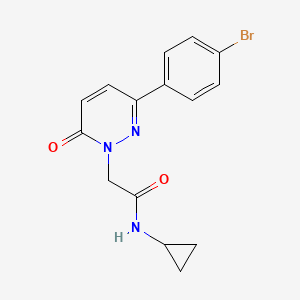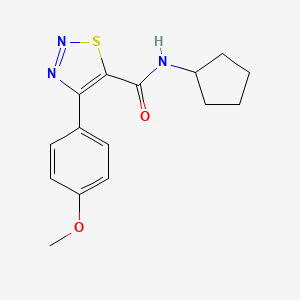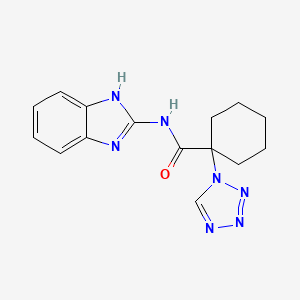![molecular formula C21H15FN2O3 B15104521 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide](/img/structure/B15104521.png)
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a quinoline moiety, and a fluorophenoxy group
Métodos De Preparación
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenoxy group, and the attachment of the quinoline moiety. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the quinoline moiety: This can be done through coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring, quinoline moiety, and fluorophenoxy group can each interact with different biological pathways, potentially leading to a range of effects. For example, the quinoline moiety may interact with DNA or enzymes, while the fluorophenoxy group could influence the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide include other furan derivatives and quinoline-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. For example:
Furan derivatives: Compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have similar furan rings but different substituents.
Quinoline-based compounds: Compounds with quinoline moieties but different side chains or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15FN2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5-[(2-fluorophenoxy)methyl]-N-quinolin-8-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O3/c22-16-7-1-2-9-18(16)26-13-15-10-11-19(27-15)21(25)24-17-8-3-5-14-6-4-12-23-20(14)17/h1-12H,13H2,(H,24,25) |
Clave InChI |
YGFZDMNCPNFOGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15104439.png)
![3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B15104447.png)
![N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B15104448.png)

![1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide](/img/structure/B15104462.png)

![4,7-dimethoxy-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15104474.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B15104478.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide](/img/structure/B15104480.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15104484.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15104490.png)

![N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B15104505.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B15104522.png)
